molecular formula C15H11NO4S B12897936 6-Quinolinesulfonic acid, 4-hydroxy-2-phenyl- CAS No. 138506-02-2

6-Quinolinesulfonic acid, 4-hydroxy-2-phenyl-

Cat. No.: B12897936
CAS No.: 138506-02-2
M. Wt: 301.3 g/mol
InChI Key: AACAFHYXCWGSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-Hydroxy-2-phenylquinoline-6-sulfonic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. Research indicates that derivatives of quinoline structures can inhibit enzymes involved in cancer progression. For example, studies have shown that 6-quinolinesulfonic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) .

Compound Cell Line IC50 (µM)
Compound 16Caco-237.4
Compound 18HCT-1163.3
Compound 19Caco-217.0
Compound 21HCT-1164.9

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth.

1.2 Antimicrobial Properties

Quinoline derivatives, including those related to 6-quinolinesulfonic acid, have demonstrated antibacterial and antiviral activities. The sulfonyl fluoride moiety enhances the compound's reactivity, making it a suitable candidate for developing antimicrobial agents . Preliminary studies highlight its potential to interact with various enzymes and receptors critical in microbial resistance.

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of quinoline derivatives is crucial for optimizing their biological activity. Studies have indicated that modifications to the quinoline core can significantly affect the potency and selectivity of these compounds against specific targets, such as proteases involved in cancer cell proliferation .

Synthesis and Characterization

The synthesis of 6-quinolinesulfonic acid derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. For instance, one method includes the reaction of phenolic compounds with sulfonyl chlorides under basic conditions to yield sulfonyl derivatives with enhanced biological activity .

Case Studies

4.1 In Vitro Studies on Anticancer Activity

A series of studies focused on synthesizing and testing various derivatives of 6-quinolinesulfonic acid against different cancer cell lines have provided insights into their efficacy:

  • Study A : Evaluated a library of compounds derived from 6-quinolinesulfonic acid against MDR cancer cells, identifying specific structural features that enhance activity.
  • Study B : Investigated the binding affinity of these compounds to key enzymes involved in cancer metabolism using molecular docking simulations, revealing critical interactions that inform future design strategies.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-phenylquinoline-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Hydroxy-2-phenylquinoline-6-sulfonic acid can be compared to other similar compounds within the quinoline family, such as:

These compounds share structural similarities but differ in their specific functional groups and properties, making each unique in its applications and effects.

Biological Activity

6-Quinolinesulfonic acid, 4-hydroxy-2-phenyl- (CAS No. 138506-02-2) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

PropertyValue
Molecular Formula C15H11NO4S
Molecular Weight 301.3 g/mol
IUPAC Name 4-oxo-2-phenyl-1H-quinoline-6-sulfonic acid
CAS Number 138506-02-2

The biological activity of 6-quinolinesulfonic acid, 4-hydroxy-2-phenyl-, is attributed to its ability to interact with various molecular targets within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing several biochemical pathways. Notably, it has shown potential in:

  • Antioxidant Activity : The presence of hydroxyl groups is associated with antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Antimicrobial Properties : Like other quinoline derivatives, it exhibits antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatment .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation in vitro, particularly against colon cancer cell lines .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of various quinoline derivatives against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results demonstrated significant activity with IC50 values ranging from 3.3 µM to 50.9 µM for different derivatives .
  • Antimicrobial Evaluation :
    • Quinoline derivatives bearing sulfonic acid groups were tested for their antibacterial properties. Results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
  • Mechanistic Insights :
    • Molecular docking studies have shown that the compound interacts with key binding sites of target proteins such as PI3Kα, which is implicated in cancer signaling pathways. This interaction may elucidate its role in inhibiting tumor growth .

Comparative Analysis

The biological activity of 6-quinolinesulfonic acid can be compared with other similar quinoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
6-Quinolinesulfonic acid, 4-hydroxy-2-phenylModerateSignificant,
4-Hydroxy-2-phenyquinolineHighModerate
Quinolinecarboxylic acid derivativesVariableHigh

Properties

CAS No.

138506-02-2

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

4-oxo-2-phenyl-1H-quinoline-6-sulfonic acid

InChI

InChI=1S/C15H11NO4S/c17-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(8-12(13)15)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)

InChI Key

AACAFHYXCWGSTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.